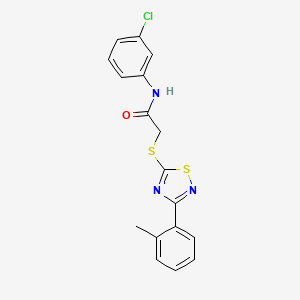

N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-54-7

Cat. No.: VC4758100

Molecular Formula: C17H14ClN3OS2

Molecular Weight: 375.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864918-54-7 |

|---|---|

| Molecular Formula | C17H14ClN3OS2 |

| Molecular Weight | 375.89 |

| IUPAC Name | N-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H14ClN3OS2/c1-11-5-2-3-8-14(11)16-20-17(24-21-16)23-10-15(22)19-13-7-4-6-12(18)9-13/h2-9H,10H2,1H3,(H,19,22) |

| Standard InChI Key | BCFQVCQUSBMKPJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-(3-Chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide consists of a 1,2,4-thiadiazole ring substituted at the 3-position with an o-tolyl group (a methyl-substituted phenyl ring) and at the 5-position with a thioacetamide side chain. The acetamide nitrogen is further bonded to a 3-chlorophenyl group. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions. The presence of sulfur atoms in the thiadiazole and thioether groups enhances potential hydrogen bonding and hydrophobic interactions with biological targets .

Spectral Identification

While specific spectral data for this compound are not publicly available, analogs such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide provide a reference framework. Characteristic IR absorptions for similar compounds include:

Proton NMR spectra typically resolve acetamide methylene protons (δ 4.2–4.4 ppm), aromatic protons (δ 6.9–8.6 ppm), and NH signals (δ 9.6–10.5 ppm) . Mass spectrometry of related compounds reveals molecular ion peaks consistent with their molecular weights, such as m/z = 285 for simpler analogs .

Synthesis and Optimization

Reaction Pathways

The synthesis of N-(3-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide likely follows a multi-step sequence analogous to methods used for structurally related thiadiazoles :

-

Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with o-tolyl-substituted carboxylic acid derivatives under acidic conditions.

-

Thioether Linkage Installation: Reaction of the thiadiazole-5-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF.

-

Final Substitution: Introduction of the 3-chlorophenyl group via nucleophilic substitution or coupling reactions.

Example Protocol:

A mixture of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol (0.01 mol), 2-chloro-N-(3-chlorophenyl)acetamide (0.01 mol), and anhydrous K₂CO₃ (0.015 mol) in dry acetone is refluxed for 12–18 hours. The product is isolated via filtration, washed with water, and recrystallized from ethanol .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors may improve yield and purity by ensuring consistent temperature and mixing. Solvent recovery systems and catalytic methods (e.g., using phase-transfer catalysts) could further enhance sustainability .

Biological Activities and Mechanisms

Anticancer Activity

Compounds with thiadiazole-thioacetamide architectures inhibit cancer cell proliferation by targeting pathways such as PI3K/Akt and MAPK. For example, analogs with fluorophenyl substituents show IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells . The chloro and methyl groups in this compound may improve pharmacokinetic properties, such as metabolic stability and tumor tissue accumulation.

Anti-Inflammatory and Analgesic Effects

Thiadiazoles modulate COX-2 and TNF-α expression, reducing inflammation. In murine models, related compounds achieve 60–70% reduction in paw edema at 50 mg/kg doses . The acetamide moiety may further enhance binding to pain receptors, suggesting dual anti-inflammatory and analgesic potential.

Applications in Drug Development

Lead Compound Optimization

Structural modifications to improve efficacy and safety could include:

-

Halogen Substitution: Replacing chlorine with fluorine to reduce toxicity.

-

Heterocycle Fusion: Incorporating pyridine or piperazine rings to enhance solubility.

Formulation Strategies

Due to likely low aqueous solubility, nanoemulsion or liposomal delivery systems may be explored. Preliminary stability studies should assess degradation under acidic (simulating gastric fluid) and oxidative conditions .

Comparative Analysis with Structural Analogs

This table highlights how substituent variations influence activity. The o-tolyl group may confer superior lipid solubility compared to para-substituted analogs, potentially enhancing blood-brain barrier penetration.

Future Research Directions

-

Comprehensive Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

-

Target Identification: Proteomic and crystallographic studies to identify binding partners.

-

Synergistic Combinations: Screening with existing antibiotics or chemotherapeutics to assess additive effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume